benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
Benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine and a 1,3-dicarbonyl compound.
Chloromethylation: The chloromethyl group is introduced using chloromethylation reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the pyrrolidine carboxylate with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ester group, potentially leading to the formation of alcohols or amines.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-[5-(methyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride: Similar structure but lacks the chloromethyl group.
Benzyl (2S)-2-[5-(bromomethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride: Similar structure with a bromomethyl group instead of chloromethyl.
Uniqueness
The presence of the chloromethyl group in benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride makes it particularly reactive and versatile for further chemical modifications. This reactivity can be leveraged in various synthetic and medicinal chemistry applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19Cl2N3O2 |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18ClN3O2.ClH/c17-10-13-9-14(19-18-13)15-7-4-8-20(15)16(21)22-11-12-5-2-1-3-6-12;/h1-3,5-6,9,15H,4,7-8,10-11H2,(H,18,19);1H/t15-;/m0./s1 |
InChI Key |
NNJHQTXVFYFPGD-RSAXXLAASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C3=NNC(=C3)CCl.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NNC(=C3)CCl.Cl |
Origin of Product |
United States |
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